3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid
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Overview
Description
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Deprotection of the Boc group can be achieved using TFA or oxalyl chloride in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid involves the selective protection and deprotection of functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The deprotection step, typically achieved using acidic conditions, releases the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid: This compound also features a Boc protecting group and is used in similar applications.
2-arylthiazolidine-4-carboxylic acid derivatives: These compounds exhibit similar structural features and are used in medicinal chemistry for their antibacterial properties.
Uniqueness
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid is unique due to its specific structural arrangement, which includes a silicon atom within the ring structure. This feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.
Properties
Molecular Formula |
C16H23NO4Si |
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Molecular Weight |
321.44 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-3,1-benzazasiline-4-carboxylic acid |
InChI |
InChI=1S/C16H23NO4Si/c1-16(2,3)21-15(20)17-10-22(4,5)12-9-7-6-8-11(12)13(17)14(18)19/h6-9,13H,10H2,1-5H3,(H,18,19) |
InChI Key |
RDONIAOGOZAUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si](C2=CC=CC=C2C1C(=O)O)(C)C |
Origin of Product |
United States |
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